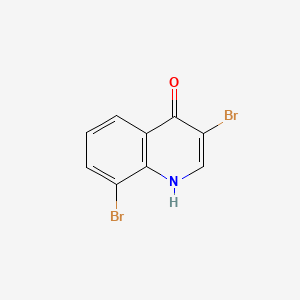![molecular formula C19H15Br B599007 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene CAS No. 1198396-46-1](/img/structure/B599007.png)
9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene is a chemical compound with the molecular formula C19H15Br and a molecular weight of 323.23 g/mol . It is characterized by its white to light yellow powder or crystal form . This compound is notable for its unique structure, which includes a bromine atom and two methyl groups attached to a benzo[c]fluorene core.
Vorbereitungsmethoden
The synthesis of 9-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene typically involves the bromination of 7,7-dimethyl-7H-benzo[c]fluorene. One common method includes dissolving 7,7-dimethyl-7H-benzo[c]fluorene in dichloroethane, followed by the addition of bromine at a controlled temperature . The reaction mixture is then stirred and subsequently poured into an aqueous sodium sulfite solution to neutralize excess bromine . Industrial production methods may vary, but they generally follow similar principles of controlled bromination.
Analyse Chemischer Reaktionen
9-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions: Typical reagents include bromine for bromination and sodium sulfite for neutralization.
Major Products: The primary product of bromination is this compound itself, while further reactions can yield various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology and Medicine: While specific biological applications are less documented, compounds with similar structures are often explored for their potential biological activities.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action for 9-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene is primarily related to its chemical reactivity. The bromine atom and the benzo[c]fluorene core allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Specific molecular targets and pathways would depend on the context of its use, particularly in the synthesis of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
9-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene can be compared to other similar compounds such as:
7,7-Dimethyl-7H-benzo[c]fluorene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene: Contains phenyl groups instead of methyl groups, which can significantly alter its chemical properties and reactivity.
Other Halogenated Benzo[c]fluorenes: Compounds with different halogens (e.g., chlorine, iodine) may exhibit different reactivities and applications.
Eigenschaften
IUPAC Name |
9-bromo-7,7-dimethylbenzo[c]fluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br/c1-19(2)16-10-7-12-5-3-4-6-14(12)18(16)15-9-8-13(20)11-17(15)19/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUKBTHMZLUJKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C1C=C(C=C3)Br)C4=CC=CC=C4C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198396-46-1 |
Source


|
| Record name | 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598926.png)












